2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide
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Overview
Description
The compound “2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide” is a chemical compound with the molecular formula C29H26N4O2S and a molecular weight of 494.611. It is not intended for human or veterinary use and is available for research use only1.
Synthesis Analysis
While there are no specific papers detailing the synthesis of this exact compound, similar compounds have been synthesized and characterized2. The synthesis of these compounds often involves complex organic reactions and careful characterization to confirm the structure of the final product2.
Molecular Structure Analysis
The molecular structure of this compound can be determined by its molecular formula, C29H26N4O2S1. The compound contains several functional groups, including a pyrrolo[3,2-d]pyrimidin-2-yl group, a thio group, and an acetamide group1.
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving this compound. However, similar compounds have shown antiviral activity at optimal doses2.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. It has a molecular weight of 494.611. Further analysis would require experimental data.Scientific Research Applications
Antimicrobial and Antitumor Applications
- Compounds synthesized from similar structures have shown promising antimicrobial and antitumor activities. For instance, derivatives of pyrrolo[3,2-d]pyrimidin have been evaluated for their antibacterial and antifungal properties (R. Nunna et al., 2014). Additionally, certain pyrimidin-2-yl and thieno[2,3-d]pyrimidine compounds have been synthesized with the aim of inhibiting key enzymes involved in cancer cell proliferation, displaying significant inhibitory activities against human thymidylate synthase and dihydrofolate reductase, key targets for cancer chemotherapy (A. Gangjee et al., 2008).
Synthesis and Structural Studies
- The crystal structures of related compounds have been determined, providing insights into their conformational preferences and potential interactions with biological targets. For example, studies on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have revealed specific folding conformations stabilized by intramolecular hydrogen bonds, which could be crucial for their biological activities (S. Subasri et al., 2016).
Novel Synthesis Methodologies
- Innovative methods for synthesizing heterocyclic compounds, including thiohydantoins and thioureido-acetamides, have been developed, showcasing the versatility of these chemical frameworks for generating compounds with potential biological activities (J. Schmeyers & G. Kaupp, 2002). These methodologies offer new routes for the design and production of novel compounds for scientific research and potential therapeutic applications.
Safety And Hazards
As this compound is intended for research use only, it is not intended for human or veterinary use1. Therefore, appropriate safety measures should be taken when handling this compound.
Future Directions
The future directions for this compound could involve further research into its potential applications. Given the antimicrobial activity of similar compounds3, it could be interesting to explore this compound’s potential in this area.
Please note that this analysis is based on the available information and may not be comprehensive. Further research and experimentation would be needed to fully understand this compound.
properties
IUPAC Name |
2-[(3-benzyl-4-oxo-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O2S2/c1-35-22-14-8-13-21(15-22)29-25(33)18-36-28-31-24-16-23(20-11-6-3-7-12-20)30-26(24)27(34)32(28)17-19-9-4-2-5-10-19/h2-16,30H,17-18H2,1H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHSSVJRKKXHAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)NC(=C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide |
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